Methyl 3-(5-fluoropyridin-2-YL)benzoate hydrochloride
Overview
Description
Scientific Research Applications
Crystallographic and Conformational Analysis
Methyl 3-fluoro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has been utilized in crystallographic and conformational studies. The molecular structures were confirmed using various spectroscopic techniques and X-ray diffraction. This research also involved density functional theory (DFT) calculations, which were consistent with the crystal structures determined by single crystal X-ray diffraction. This study provides valuable insights into the physicochemical properties of the compounds, including molecular electrostatic potential and frontier molecular orbitals (Huang et al., 2021).
Novel Antitumor Agents
Research has been conducted on derivatives of methyl 3-(5-fluoropyridin-2-yl)benzoate for potential antitumor applications. Methyl 2-(5-fluorouracil-1-yl) acetamidoactate, synthesized at room temperature, showed in vitro antitumor activity against certain cancer cell lines, revealing the potential of these compounds as antitumor agents (Lan Yun-jun, 2011).
Corrosion Inhibitors
A theoretical study highlighted the synthesis of methyl 2-(6-hydroxy-3-oxo-3 H -xanthen-9-yl) benzoate, revealing its utility as a corrosion inhibitor for mild steel in acidic media. This research not only provides a synthesis pathway but also demonstrates the compounds' effectiveness in protecting against corrosion, marking a significant application in materials science (Arrousse et al., 2021).
Fluoride Chemosensors
Compounds like methyl 4-(5-(5-chloro-2-hydroxyphenyl)-1,3,4-oxadiazol-2-yl) benzoate have been reported for their potential as fluoride chemosensors. These compounds exhibit specific colorimetric and spectroscopic properties for F− sensing, making them suitable for applications in chemical sensing and environmental monitoring (Ma et al., 2013).
Properties
IUPAC Name |
methyl 3-(5-fluoropyridin-2-yl)benzoate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10FNO2.ClH/c1-17-13(16)10-4-2-3-9(7-10)12-6-5-11(14)8-15-12;/h2-8H,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYVKXZCKANDJGT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC(=C1)C2=NC=C(C=C2)F.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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